Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 8th position, a hydroxyl group at the 4th position, a methyl group at the 7th position, and an ethyl ester at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by bromination and esterification. One common method involves the following steps:
Cyclization: Aniline reacts with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline.
Bromination: The 4-hydroxyquinoline is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS).
Esterification: The resulting 8-bromo-4-hydroxyquinoline is esterified with ethanol in the presence of an acid catalyst to form this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Forms 8-bromo-4-oxo-7-methylquinoline-3-carboxylate.
Reduction: Forms Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate.
Substitution: Forms various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Lacks the methyl group at the 7th position.
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate: Lacks the bromine atom at the 8th position.
Ethyl 8-bromo-7-methylquinoline-3-carboxylate: Lacks the hydroxyl group at the 4th position
Uniqueness
Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and methyl group in specific positions allows for unique interactions with biological targets and distinct chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 8-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIUEZFVDQPAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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